4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a piperazine ring, sulfonyl group, and phenacyl moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for maintaining product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenacyl derivatives.
Scientific Research Applications
4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenacyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-methylphenyl)sulfonyl-N-(2-nitrophenyl)benzenesulfonamide
- 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
- 4-hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzimidazole-6-carboxamide
Uniqueness
Compared to similar compounds, 4-methyl-N-(4-methylbenzenesulfonyl)-N-(2-oxo-2-phenylethyl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-phenacylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-17-8-10-19(11-9-17)29(27,28)24(16-20(25)18-6-4-3-5-7-18)21(26)23-14-12-22(2)13-15-23/h3-11H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPODUYKPCIWSHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.